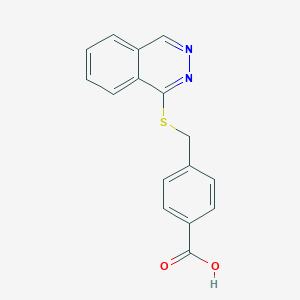

4-(phthalazin-1-ylsulfanylmethyl)benzoic Acid

Description

Properties

IUPAC Name |

4-(phthalazin-1-ylsulfanylmethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2S/c19-16(20)12-7-5-11(6-8-12)10-21-15-14-4-2-1-3-13(14)9-17-18-15/h1-9H,10H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXQEZHOXRQQFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN=C2SCC3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Phthalazin-1-ylthiol

Phthalazin-1-ylthiol (1) can be prepared by reducing a disulfide precursor or deprotecting a thiol-containing phthalazinone. For instance, treatment of phthalazin-1-yl disulfide with tributylphosphine (Bu3P) in ethanol selectively cleaves the S–S bond to yield the thiol.

Preparation of 4-(Bromomethyl)benzoic Acid

4-(Bromomethyl)benzoic acid (2) is synthesized via free-radical bromination of 4-methylbenzoic acid using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in CCl4. The bromomethyl group serves as an electrophilic partner for thiolate attack.

Thiol-Alkyl Halide Coupling

Reaction of phthalazin-1-ylthiol (1) with 4-(bromomethyl)benzoic acid (2) in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K2CO3) facilitates nucleophilic substitution, forming the sulfanylmethyl linkage. Protection of the benzoic acid as a methyl ester during coupling (to avoid side reactions) followed by saponification with NaOH yields the final product (Figure 1).

Figure 1: Proposed Synthesis of 4-(Phthalazin-1-ylsulfanylmethyl)benzoic Acid

-

Phthalazin-1-ylthiol + 4-(bromomethyl)benzoic acid → 4-(phthalazin-1-ylsulfanylmethyl)benzoic acid

Conditions: DMF, K2CO3, 60°C, 12 h.

Alternative Pathways: Reductive Amination and Oxidative Methods

Mercaptoacetaldehyde Intermediate

A less direct route involves condensing phthalazin-1-amine with mercaptoacetaldehyde and 4-formylbenzoic acid. However, this method risks over-oxidation of the thiol group and requires stringent anhydrous conditions.

Oxidative Coupling of Thiols

Oxidative coupling of 4-mercaptomethylbenzoic acid with phthalazin-1-thiol using I2 or H2O2 could yield the disulfide, but subsequent reduction would be necessary to obtain the monosulfide. This approach is less efficient due to competing disulfide formation.

Critical Analysis of Reaction Parameters

Solvent and Base Selection

Optimal solvent systems balance substrate solubility and reaction kinetics. Ethanol-water mixtures (5:1 v/v) are effective for hydrazine-mediated cyclizations, while DMF or DMSO enhances nucleophilic substitution rates for thiol-alkyl halide couplings. Triethylamine or K2CO3 are preferred bases for thiolate generation without inducing ester hydrolysis.

Temperature and Reaction Time

Cyclocondensation reactions typically require reflux (80–100°C) for 6–12 h, whereas thiol-alkyl halide couplings proceed efficiently at 60°C within 12 h. Prolonged heating risks decomposition of the phthalazinone ring or oxidation of the thioether linkage.

Hydrazine Control

Residual hydrazine in phthalazinone intermediates must be minimized (<110 ppm) to meet safety specifications. Mennen et al. (2015) achieved this by employing stoichiometric hydrazine and in situ IR monitoring to track consumption.

Purification and Characterization

Crude products are purified via recrystallization (ethanol/water) or column chromatography (SiO2, ethyl acetate/hexane). Key characterization data include:

-

1H NMR (DMSO-d6): δ 8.50–7.20 (m, aromatic H), 4.30 (s, -SCH2-), 13.10 (s, -COOH).

-

IR (KBr): 1680 cm⁻¹ (C=O, carboxylic acid), 2550 cm⁻¹ (S-H, if present).

-

Elemental Analysis: Calculated for C16H12N2O2S: C, 63.14; H, 3.97; N, 9.20; S, 10.53.

Challenges and Mitigation Strategies

Thiol Oxidation

Thiols are prone to oxidation, necessitating inert atmospheres (N2/Ar) and chelating agents (EDTA) to suppress disulfide formation.

Chemical Reactions Analysis

4-(Phthalazin-1-ylsulfanylmethyl)benzoic Acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the phthalazine ring, using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(Phthalazin-1-ylsulfanylmethyl)benzoic Acid has a wide range of scientific research applications:

Chemistry: It serves as a precursor in the synthesis of various heterocyclic compounds with potential pharmacological properties.

Biology: The compound exhibits antimicrobial activity against different microbial strains, including Gram-negative and Gram-positive bacteria.

Medicine: Phthalazine derivatives, including this compound, are known for their roles as antihistamines, vascular endothelial growth factor receptor inhibitors, and antihypertensive agents.

Industry: It is used in the development of new materials and as a building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 4-(phthalazin-1-ylsulfanylmethyl)benzoic Acid involves its interaction with specific molecular targets and pathways. For instance, phthalazine derivatives are known to inhibit p38MAP kinase, bind selectively to gamma-aminobutyric acid (GABA) receptors, and inhibit cyclooxygenase-2 (COX-2) enzymes . These interactions contribute to their pharmacological effects, such as anti-inflammatory, antimicrobial, and vasorelaxant activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Hydroxybenzoic Acid (CAS: 99-96-7)

- Structure : Simplest analog with a hydroxyl (-OH) group replacing the phthalazine-sulfanylmethyl substituent.

- Molecular Formula : C$7$H$6$O$_3$.

- Key Properties: Higher acidity (pKa ~4.5) due to electron-withdrawing -OH group. Limited biological activity; primarily used in R&D for polymer and preservative synthesis .

4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid (CAS: 106261-48-7)

- Structure : Benzoic acid with a 4-methylpiperazinylmethyl substituent.

- Molecular Formula : C${13}$H${18}$N$2$O$2$.

- Key Properties :

- Comparison : The phthalazine group in the target compound offers π-π stacking interactions, whereas the piperazine in this analog provides solubility and basicity. The sulfanylmethyl linker may confer metabolic stability over the amine linker.

4-(4-Nitrobenzylideneamino)benzoic Acid

- Structure: Benzoic acid with a nitrobenzylideneamino (-N=CH-C$6$H$4$-NO$_2$) substituent.

- Key Properties: Strong electron-withdrawing nitro group enhances reactivity in condensation reactions. Used in synthesizing azetidinones and thiazolidinones with antimicrobial activity .

- Comparison : The nitro group increases electrophilicity, contrasting with the electron-rich phthalazine in the target compound. This difference may influence redox stability and target selectivity.

1-Benzyl-4-[(4-methylphenyl)sulfanyl]phthalazine

- Structure : Phthalazine with benzyl and 4-methylphenylsulfanyl substituents.

- Molecular Formula : C${22}$H${18}$N$_2$S.

- Key Properties: Bulky substituents reduce solubility but enhance steric hindrance for selective binding. Potential use in organic electronics due to extended conjugation .

- Comparison : The target compound’s benzoic acid group introduces acidity and hydrogen-bonding capacity absent in this analog, making it more suitable for pH-dependent biological interactions.

Physicochemical and Functional Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Acidity (pKa) | Solubility (H$_2$O) | Applications |

|---|---|---|---|---|---|---|

| 4-(Phthalazin-1-ylsulfanylmethyl)benzoic Acid | C${15}$H${12}$N$2$O$2$S | 292.33 | Phthalazine, sulfanylmethyl | ~4.8–5.2* | Low (lipophilic) | Drug design, catalysis |

| 4-Hydroxybenzoic Acid | C$7$H$6$O$_3$ | 138.12 | Hydroxyl | ~4.5 | Moderate | Polymers, preservatives |

| 4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid | C${13}$H${18}$N$2$O$2$ | 246.30 | 4-Methylpiperazinylmethyl | ~5.5 | High | Kinase inhibitors |

| 1-Benzyl-4-[(4-methylphenyl)sulfanyl]phthalazine | C${22}$H${18}$N$_2$S | 342.45 | Benzyl, 4-methylphenylsulfanyl | N/A | Very low | Organic electronics |

*Estimated based on structural analogs.

Biological Activity

4-(Phthalazin-1-ylsulfanylmethyl)benzoic Acid is a compound that has attracted attention for its diverse biological activities and potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Profile

- IUPAC Name : 4-(phthalazin-1-ylsulfanylmethyl)benzoic acid

- Molecular Weight : 327.36 g/mol

- Solubility : Soluble in organic solvents

Biological Activities

The compound exhibits a variety of biological activities, which can be summarized as follows:

- Antimicrobial Activity : 4-(Phthalazin-1-ylsulfanylmethyl)benzoic Acid has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. This activity is significant for its potential use in treating infections caused by resistant bacterial strains .

- Antihistaminic Effects : As a derivative of phthalazine, this compound may function similarly to antihistamines, potentially inhibiting allergic reactions by blocking histamine receptors.

- Vascular Endothelial Growth Factor (VEGF) Inhibition : The compound shows promise as a VEGF receptor inhibitor, which could be beneficial in cancer therapies aimed at inhibiting tumor growth and metastasis.

The biological activity of 4-(phthalazin-1-ylsulfanylmethyl)benzoic Acid is attributed to its interaction with various molecular targets:

- Inhibition of p38 MAP Kinase : This pathway is crucial for inflammatory responses, and its inhibition may reduce inflammation-related diseases.

- GABA Receptor Binding : The compound may interact with GABA receptors, influencing neurotransmission and potentially providing neuroprotective effects.

- Cyclooxygenase-2 (COX-2) Inhibition : By inhibiting COX-2, the compound may reduce pain and inflammation, similar to non-steroidal anti-inflammatory drugs (NSAIDs).

Antimicrobial Studies

Recent studies have highlighted the antimicrobial efficacy of the compound. For example:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Enterococcus faecalis | 16 µg/mL |

These findings suggest that 4-(phthalazin-1-ylsulfanylmethyl)benzoic Acid could serve as a lead compound for developing new antibiotics .

Case Studies

A notable case study involved testing the compound's effects on human foreskin fibroblasts. The results indicated that at concentrations of 10 µg/mL, the compound enhanced proteasomal activity without cytotoxic effects, suggesting its potential role in modulating protein degradation pathways relevant to aging and cellular health .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-(phthalazin-1-ylsulfanylmethyl)benzoic Acid, it can be compared with other phthalazine derivatives:

| Compound Name | Activity Type | Notes |

|---|---|---|

| Azelastine | Antihistamine | Used in allergy treatments |

| Vatalanib | VEGF receptor inhibitor | Used in cancer therapy |

| Hydralazine | Antihypertensive | Commonly used for high blood pressure |

The structural variations among these compounds contribute to their distinct biological activities, highlighting the versatility of phthalazine derivatives in medicinal chemistry.

Q & A

Basic: What synthetic strategies are recommended for 4-(phthalazin-1-ylsulfanylmethyl)benzoic Acid, and how can reaction purity be optimized?

Methodological Answer:

A two-step approach is typically employed:

- Step 1: Introduce the phthalazine-thiol moiety via nucleophilic substitution. Use anhydrous conditions with a base (e.g., triethylamine) to deprotonate the thiol group, ensuring efficient coupling to a bromomethyl-benzoic acid precursor. This method aligns with protocols for analogous benzoic acid derivatives, where halogenated intermediates are critical .

- Step 2: Purify the crude product using recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor purity via HPLC with reference standards (e.g., 4-hydroxybenzoic acid derivatives as retention markers) .

- Purity Validation: Combine melting point analysis (mp ~140°C, consistent with structurally similar benzoic acids ) with LC-MS to detect residual solvents or byproducts.

Basic: Which spectroscopic techniques are most effective for characterizing 4-(phthalazin-1-ylsulfanylmethyl)benzoic Acid?

Methodological Answer:

- NMR Spectroscopy: Use - and -NMR in DMSO-d6 to resolve aromatic protons (phthalazine and benzoic acid rings) and confirm the methylene bridge (-CH-S-). Compare chemical shifts to related compounds (e.g., 4-((4-methylpiperazinyl)methyl)benzoic acid, δ ~3.5 ppm for -CH-N) .

- IR Spectroscopy: Identify key functional groups: a broad O-H stretch (~2500-3000 cm) for the carboxylic acid and C=O stretch (~1680 cm).

- Elemental Analysis: Verify stoichiometry (C, H, N, S) to confirm molecular formula.

Advanced: How can crystallographic refinement challenges be addressed for this compound using SHELX?

Methodological Answer:

- Data Collection: Use high-resolution single-crystal X-ray diffraction (e.g., synchrotron radiation) to mitigate twinning or disorder, common in flexible sulfanylmethyl groups.

- Refinement in SHELXL:

- Apply restraints to the methylene-sulfur bond (DFIX/SADI instructions) to stabilize geometry during refinement .

- For disordered phthalazine rings, use PART/SUMP instructions to model partial occupancy.

- Validate hydrogen bonding (e.g., carboxylic acid dimer formation) using the ORTEP-3 GUI for visualization .

- Validation: Cross-check residual density maps and R-factors against similar small-molecule structures refined with SHELX .

Advanced: How can researchers design enzyme inhibition assays to evaluate its biological activity?

Methodological Answer:

- Target Selection: Prioritize enzymes with known sensitivity to benzoic acid derivatives, such as carbonic anhydrase (validated for sulfonamide-containing analogs ).

- Assay Design:

- Data Analysis: Calculate IC values using nonlinear regression (e.g., GraphPad Prism) and validate via dose-response curves. Cross-reference with molecular docking studies (e.g., AutoDock Vina) to correlate activity with sulfanylmethyl-phthalazine interactions .

Data Contradiction: How to resolve discrepancies between HPLC purity analysis and mass spectrometry results?

Methodological Answer:

- Step 1: Re-run HPLC with a orthogonal column (e.g., C18 vs. phenyl-hexyl) to distinguish co-eluting impurities. Use gradient elution (0.1% formic acid in acetonitrile/water) for better resolution .

- Step 2: Perform HRMS (High-Resolution Mass Spectrometry) to confirm molecular ion ([M-H] at m/z ~353.07) and identify adducts (e.g., sodium/potassium clusters).

- Step 3: If impurities persist, employ preparative TLC to isolate fractions and characterize via -NMR. Compare with reference standards (e.g., phthalazine-thiol byproducts) .

Advanced: What computational methods are suitable for modeling intermolecular interactions in its crystal lattice?

Methodological Answer:

- Software Tools: Use Mercury (Cambridge Crystallographic Database) to analyze packing motifs and hydrogen-bonding networks.

- Energy Frameworks: Calculate interaction energies (e.g., Coulombic, dispersion) for dimeric carboxylic acid pairs, referencing similar benzoic acid structures .

- Validation: Compare simulated powder X-ray diffraction patterns (via Materials Studio) with experimental data to assess modeling accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.